molecular formula C8H8BrN B1282224 6-Bromoindoline CAS No. 63839-24-7

6-Bromoindoline

Cat. No. B1282224
CAS RN: 63839-24-7
M. Wt: 198.06 g/mol
InChI Key: MTSYZAHZABCWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoindoline is a brominated indoline derivative that serves as a key intermediate in the synthesis of various complex molecules. It is characterized by the presence of a bromine atom at the 6th position of the indoline ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 6-Bromoindoline and its derivatives has been explored through various methodologies. For instance, the Friedländer approach has been utilized to incorporate 6-bromoquinoline into novel chelating ligands, starting from 3-bromobenzaldehyde and proceeding through a series of reactions including nitration, reduction, and condensation with enolizable ketones . Another study describes the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, which involves a condensation between β-keto esters and 4-bromoaniline, followed by cyclization . Additionally, a regioselective synthesis of bromoindole alkaloids has been reported, which includes a sequential one-pot bromination-aromatization-bromination of N-carbomethoxyindoline .

Molecular Structure Analysis

The molecular structure of 6-Bromoindoline derivatives has been elucidated through various analytical techniques. For example, the crystal structure of a novel 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its triclinic system and the presence of specific intermolecular interactions . Similarly, the synthesis and crystal structures of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes have been characterized, providing insights into their molecular geometry .

Chemical Reactions Analysis

6-Bromoindoline and its derivatives participate in a variety of chemical reactions. They can undergo homocoupling reactions to form bipyridine derivatives , and they can also be used in catalytic activities such as Suzuki coupling reactions . The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a good leaving group or as a site for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromoindoline derivatives are closely related to their molecular structure. The presence of bromine imparts certain characteristics such as higher molecular weight and potential reactivity towards nucleophilic substitution. The crystal packing and stability of these compounds are often influenced by hydrogen bonding and π-stacking interactions, as seen in the crystal structure analysis of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one . The optical properties of 6-bromoquinoline derivatives, such as emission quantum yield, are also noteworthy and have been examined .

Scientific Research Applications

Synthesis of Indole Derivatives

6-Bromoindoline plays a crucial role in the synthesis of various indole and indoline derivatives. Miyake and Kikugawa (1983) demonstrated its use in the regioselective bromination of indolines, subsequently converting them to 6-methoxyindolines and indoles (Miyake & Kikugawa, 1983). Similarly, Weiner and Zilkha (1977) used N-Benzyl 6-bromoindolines as initiators for the polymerization of ethylene oxide, leading to various indoline derivatives attached to polyethylene oxide (Weiner & Zilkha, 1977).

Synthesis of Bromoindole Alkaloids

Suárez-Castillo et al. (2006) outlined the regioselective synthesis of N-carbomethoxy-2,3,5-tribromoindole via bromination of N-carbomethoxyindoline. This process contributed to the total synthesis of natural products (Suárez-Castillo et al., 2006).

Isolation from Marine Mollusks

Baker and Duke (1973) isolated 6-Bromo-2,2-dimethylthioindolin-3-one and 6-Bromo-2-methylthioindoleninone, related to 6-Bromoindoline, from marine molluscs. These compounds are linked to the synthesis of Tyrian purple (Baker & Duke, 1973).

Synthesis of Quinoline Derivatives

Şahin et al. (2008) investigated the bromination reaction of tetrahydroquinoline, leading to the synthesis of various dibromo and tribromoquinoline derivatives, including 6-bromoquinoline (Şahin et al., 2008).

Synthesis of Fluorescent Sensors

Rasheed et al. (2019) synthesized a “turn-on” fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol. The sensor showed selective response for Hg (II) and Cu(II), suggesting its potential for intracellular monitoring (Rasheed et al., 2019).

Safety And Hazards

The safety information for 6-Bromoindoline includes several hazard statements: H302-H315-H319-H332-H335. The precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSYZAHZABCWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50518084
Record name 6-Bromo-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoindoline

CAS RN

63839-24-7
Record name 6-Bromo-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Bromoindole (D75) was reduced with sodium cyanoborohydride as in the method of Description 10 to yield the title compound (D76).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoindoline
Reactant of Route 2
6-Bromoindoline
Reactant of Route 3
Reactant of Route 3
6-Bromoindoline
Reactant of Route 4
6-Bromoindoline
Reactant of Route 5
6-Bromoindoline
Reactant of Route 6
6-Bromoindoline

Citations

For This Compound
73
Citations
PS Wiens, JL Johnson, GW Gribble - Tetrahedron, 2021 - Elsevier
… acid and silver sulfate to give 6-bromoindoline (6) as the major product in low yield, along with some 4-bromoindoline [5]. Oxidation of 6-bromoindoline with chloranil in refluxing xylene …
Number of citations: 3 www.sciencedirect.com
K Mokhnache, A Karbab, EK Soltani… - Journal of Molecular …, 2020 - Elsevier
… IH compound has been synthesized from condensation of the antitubercular drug INH and 6-bromoindoline-2,3-dione. This INH-derivative is among the compounds that have various …
Number of citations: 9 www.sciencedirect.com
BZ Weiner, A Zilkha - Journal of Macromolecular Science …, 1977 - Taylor & Francis
… N-Benzyl- 5-bromoindoline [ 141, 6-bromoindoline [ 161, and 7-bromoindoline [ 161 were … added dropwise with stirring during 90 min to a mixture of 6-bromoindoline (7.92 g, 0.04 mole), …
Number of citations: 5 www.tandfonline.com
G Zhang, J Guo, M Zhu, P Li, H Lu, K Cho, L Qiu - Polymer Chemistry, 2015 - pubs.rsc.org
… 6-Bromoindoline-2,3-dione was obtained from Darui Chemical Co. Ltd, Shanghai, China. Other chemicals used in this work were purchased from Sigma-Aldrich Chemical Company, …
Number of citations: 35 pubs.rsc.org
R Ullrich, M Poraj-Kobielska, OM Herold-Majumdar… - Catalysts, 2021 - mdpi.com
… Unfortunately, 6-bromoindoline was not available as a fine chemical, so we compared the conversion of 5-bromoindole and 5-bromoindoline to verify the above assumption. Figure S5 …
Number of citations: 7 www.mdpi.com
C Chuang, S Collibee, L Ashcraft, W Wang… - Journal of Medicinal …, 2021 - ACS Publications
Hypercontractility of the cardiac sarcomere may be essential for the underlying pathological hypertrophy and fibrosis in genetic hypertrophic cardiomyopathies. Aficamten (CK-274) is a …
Number of citations: 75 pubs.acs.org
P Deng, Y Lei, X Zheng, S Li, J Wu, F Zhu, BS Ong… - Dyes and …, 2016 - Elsevier
… 9-(Bromomethyl)-nonadecane (10.84 g, 30 mmol) was added dropwise under nitrogen atmosphere to a suspension of 6-bromoindoline-2,3-dione (4.52 g, 20 mmol), potassium …
Number of citations: 16 www.sciencedirect.com
G Dejouy, K Renault, IE Valverde, A Romieu - Dyes and Pigments, 2020 - Elsevier
… As depicted in Scheme 1, N-methylindoline pyronin dye 2 was readily obtained from N-methyl-5-carboxaldehyde-6-bromoindoline 6 and N-Boc-3-aminophenol. Ullmann-type reaction …
Number of citations: 4 www.sciencedirect.com
G Zhang, Y Dai, Y Liu, J Liu, H Lu, L Qiu, K Cho - Polymer Chemistry, 2017 - pubs.rsc.org
The aldol reaction is a facile green synthetic method and has been widely used in the synthesis of small molecules. In this study, we attempted to prepare conjugated polymers using …
Number of citations: 40 pubs.rsc.org
SL Zhao, Z Peng, XH Zhen, Y Han… - Letters in Drug …, 2015 - ingentaconnect.com
A series of 6-bromo-2,3-dioxoindolin phenylacetamide derivatives was synthesized and evaluated for inhibitory activity against CDC25B and PTP1B. Most of the synthesized …
Number of citations: 2 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.